molecular formula C5H7ClN4 B13146381 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B13146381
M. Wt: 158.59 g/mol
InChI Key: SLJTXQBGRUBGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound belongs to the class of triazolopyrazines, which are known for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by cyclization . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Uniqueness

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c6-5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJTXQBGRUBGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.